2-[(Methanesulfonyl)amino]-3-phenylprop-2-enoic acid
Description
2-[(Methanesulfonyl)amino]-3-phenylprop-2-enoic acid is an organic compound characterized by the presence of a methanesulfonyl group attached to an amino group, which is further connected to a phenylprop-2-enoic acid structure
Properties
CAS No. |
144153-17-3 |
|---|---|
Molecular Formula |
C10H11NO4S |
Molecular Weight |
241.27 g/mol |
IUPAC Name |
2-(methanesulfonamido)-3-phenylprop-2-enoic acid |
InChI |
InChI=1S/C10H11NO4S/c1-16(14,15)11-9(10(12)13)7-8-5-3-2-4-6-8/h2-7,11H,1H3,(H,12,13) |
InChI Key |
ROEVDLYSBRXVDC-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC(=CC1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Methanesulfonyl)amino]-3-phenylprop-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzylidene acetones and ammonium thiocyanates.
Formation of Intermediates: The initial reaction involves the formation of intermediates through processes like ring closure, aromatization, and S-methylation.
Oxidation: The intermediates are then subjected to oxidation to introduce the methanesulfonyl group.
Final Product Formation: The final step involves the formation of the desired product by reacting the oxidized intermediates with suitable amines.
Industrial Production Methods
Industrial production methods for 2-[(Methanesulfonyl)amino]-3-phenylprop-2-enoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-[(Methanesulfonyl)amino]-3-phenylprop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.
Substitution: Nucleophilic substitution reactions can replace the methanesulfonyl group with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, methyl-substituted compounds, and various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(Methanesulfonyl)amino]-3-phenylprop-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and as a reagent in chemical processes .
Mechanism of Action
The mechanism of action of 2-[(Methanesulfonyl)amino]-3-phenylprop-2-enoic acid involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on enzymes or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine Derivatives: These compounds share structural similarities and are studied for their biological activities.
Methanesulfonic Acid Derivatives: Compounds with methanesulfonyl groups exhibit similar chemical reactivity and are used in various applications.
Uniqueness
2-[(Methanesulfonyl)amino]-3-phenylprop-2-enoic acid is unique due to its specific combination of functional groups, which imparts distinct chemical properties and potential applications. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial use.
Biological Activity
2-[(Methanesulfonyl)amino]-3-phenylprop-2-enoic acid, also known by its IUPAC name 2-(methanesulfonamido)-3-phenylprop-2-enoic acid, is an organic compound with potential therapeutic applications. This compound features a methanesulfonyl group attached to an amino group, which is further connected to a phenylprop-2-enoic acid structure. Its biological activities are primarily studied in the context of enzyme inhibition and antimicrobial properties.
| Property | Details |
|---|---|
| CAS No. | 144153-17-3 |
| Molecular Formula | C10H11NO4S |
| Molecular Weight | 241.27 g/mol |
| IUPAC Name | 2-(methanesulfonamido)-3-phenylprop-2-enoic acid |
| Canonical SMILES | CS(=O)(=O)NC(=CC1=CC=CC=C1)C(=O)O |
The biological activity of 2-[(Methanesulfonyl)amino]-3-phenylprop-2-enoic acid is attributed to its ability to interact with specific molecular targets. The methanesulfonyl group acts as an electrophile, allowing the compound to undergo nucleophilic attack by enzymes or other biomolecules. This interaction can inhibit enzyme activity or modulate various biological pathways, making it a candidate for therapeutic applications.
Enzyme Inhibition
Research indicates that this compound has potential as an enzyme inhibitor. The specific enzymes targeted and the mechanisms involved require further elucidation through detailed studies. Preliminary investigations suggest that it may interfere with metabolic pathways critical for cellular function.
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various bacterial strains. In studies, it demonstrated significant antibacterial effects, particularly against Gram-positive and Gram-negative bacteria. For example, it exhibited an MIC (Minimum Inhibitory Concentration) value of approximately 40 µg/mL against Mycobacterium tuberculosis and effective inhibition against Staphylococcus aureus and Escherichia coli at concentrations ranging from 31.25 to 62.5 µg/mL .
Case Studies
- Antimicrobial Activity Study : A study conducted on the antimicrobial effects of 2-[(Methanesulfonyl)amino]-3-phenylprop-2-enoic acid revealed its effectiveness against several pathogenic strains, including Staphylococcus aureus and Escherichia coli. The compound's ability to inhibit bacterial growth suggests its potential use in developing new antibiotics .
- Enzyme Inhibition Research : Another research effort focused on the compound's role as an enzyme inhibitor, particularly in metabolic pathways related to cancer progression. The findings indicated that it could inhibit specific enzymes involved in tumor metabolism, providing a basis for its exploration as a cancer therapeutic agent .
Comparative Analysis
When compared to similar compounds, such as other methanesulfonamide derivatives, 2-[(Methanesulfonyl)amino]-3-phenylprop-2-enoic acid exhibits unique properties due to its specific functional groups. This uniqueness may contribute to its distinct biological activities and applications in medicinal chemistry.
| Compound Name | Biological Activity | Notes |
|---|---|---|
| 2-Aminopyrimidine Derivatives | Antimicrobial | Similar structural features |
| Methanesulfonic Acid Derivatives | Enzyme inhibition | Commonly used in various applications |
| 2-[(Methanesulfonyl)amino]-3-phenylprop-2-enoic acid | Enzyme inhibition, Antimicrobial | Unique combination of functional groups |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
